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Compound of Interest

Compound Name:
3-(4-methoxyphenyl)-1H-pyrazole-

4-carboxylic acid

Cat. No.: B020209 Get Quote

An In-depth Technical Guide on the Physicochemical Properties of 3-(4-methoxyphenyl)-1H-
pyrazole-4-carboxylic acid

Introduction
3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound

featuring a pyrazole core substituted with a methoxyphenyl group and a carboxylic acid. The

pyrazole nucleus is a prominent scaffold in medicinal chemistry, known for a wide range of

biological activities.[1][2] This compound serves as a valuable intermediate and building block

in the synthesis of more complex molecules, particularly in the development of novel

pharmaceuticals and agrochemicals.[1] Its structural features, including the aromatic rings and

the acidic proton of the carboxylic group, govern its chemical reactivity, physical properties, and

biological interactions. This document provides a detailed overview of its physicochemical

characteristics, experimental protocols for their determination, and insights into its potential

biological relevance.

Physicochemical Properties
The fundamental physicochemical properties of 3-(4-methoxyphenyl)-1H-pyrazole-4-
carboxylic acid are summarized below. These parameters are crucial for predicting its

behavior in various chemical and biological systems, aiding in formulation development, and

designing synthetic routes.
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Property Value Source

Molecular Formula C₁₁H₁₀N₂O₃ [3]

Molecular Weight 218.21 g/mol [3]

IUPAC Name
5-(4-methoxyphenyl)-1H-

pyrazole-4-carboxylic acid
[3]

SMILES
COC1=CC=C(C=C1)C2=C(C=

NN2)C(=O)O
[3]

InChI Key
YNHHGNUVCCLFDC-

UHFFFAOYSA-N
[3]

Predicted XLogP 1.4 - 1.7 [3][4]

Melting Point
Data not available in cited

sources.

Boiling Point
Data not available; likely

decomposes upon heating.

Solubility

Described as having a

"favorable solubility profile".[1]

Quantitative data not available.

[1]

pKa
Data not available in cited

sources.

Experimental Protocols
Detailed experimental procedures are essential for the synthesis and characterization of

chemical compounds. Below are methodologies relevant to 3-(4-methoxyphenyl)-1H-
pyrazole-4-carboxylic acid.

Synthesis via Vilsmeier-Haack Reaction and Oxidation
A common route for synthesizing pyrazole-4-carboxylic acids involves the formylation of a

suitable precursor via the Vilsmeier-Haack reaction, followed by oxidation of the resulting

aldehyde.[5][6]
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Step A: Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Vilsmeier Reagent Preparation: Phosphorus oxychloride (POCl₃) is added dropwise to an

ice-cooled, stirred solution of N,N-dimethylformamide (DMF). The mixture is stirred until the

viscous Vilsmeier reagent is formed.[6][7]

Formylation: A solution of the precursor, 4-methoxyacetophenone hydrazone, in dry DMF is

added dropwise to the pre-formed Vilsmeier reagent.

Cyclization & Reaction: The reaction mixture is heated (e.g., at 70°C) for several hours to

facilitate the cyclization and formylation.[6]

Work-up: The mixture is cooled and poured onto crushed ice, then neutralized with a base

such as sodium carbonate (Na₂CO₃) to precipitate the crude product.[7]

Purification: The crude 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is collected by

filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g.,

ethanol).

Step B: Oxidation to Carboxylic Acid

Oxidation: The purified pyrazole-4-carbaldehyde is dissolved in a suitable solvent (e.g.,

acetone or acetic acid).

An oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in

sulfuric acid), is added portion-wise while maintaining the temperature (e.g., 0-10°C).

Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting

material is consumed.

Quenching & Isolation: The excess oxidant is quenched (e.g., with sodium bisulfite or

isopropanol). The mixture is then acidified (e.g., with HCl) to precipitate the carboxylic acid.

Purification: The final product, 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, is

collected by filtration, washed thoroughly with water, and purified by recrystallization.

Melting Point Determination
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The melting point is a critical indicator of purity.

Sample Preparation: A small amount of the dried, crystalline compound is packed into a

capillary tube.

Measurement: The capillary tube is placed in a calibrated melting point apparatus.

Observation: The temperature is raised slowly (1-2°C per minute) near the expected melting

point. The range from the temperature at which the first drop of liquid appears to the

temperature at which the entire sample is liquid is recorded.

Solubility Determination (Equilibrium Solubility Method)
Sample Preparation: An excess amount of the compound is added to a known volume of the

solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

Equilibration: The vials are agitated at a constant temperature for a set period (e.g., 24-48

hours) to ensure equilibrium is reached.

Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged

to separate the undissolved solid.

Quantification: The concentration of the dissolved compound in the clear supernatant is

determined using a suitable analytical method, such as High-Performance Liquid

Chromatography (HPLC) or UV-Vis spectrophotometry, against a standard curve.

pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic group.

Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent,

typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M

NaOH) while monitoring the pH with a calibrated pH meter.

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is

determined as the pH at the half-equivalence point, where half of the carboxylic acid has
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been neutralized.

Potential Biological Activity and Mechanism of
Action
While specific biological data for 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is

limited in the provided search results, the pyrazole carboxamide scaffold is of significant

interest. Amides derived from pyrazole carboxylic acids are known to act as potent fungicides

by inhibiting succinate dehydrogenase (SDHI), which is Complex II of the mitochondrial

electron transport chain.[8] This inhibition disrupts cellular respiration in fungi, leading to cell

death. The general mechanism is a valuable indicator of the potential applications of

derivatives of this core compound.
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Mitochondrial Electron Transport Chain
Mechanism of Action
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Caption: Inhibition of mitochondrial Complex II by pyrazole carboxamide derivatives.
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Conclusion
3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a well-defined chemical entity with

properties that make it a versatile building block for research and development. While

comprehensive experimental data on some of its physical properties are not readily available,

established analytical protocols can be employed for their determination. The known biological

activities of structurally related pyrazole carboxamides, particularly as SDHI inhibitors, highlight

the potential of this compound as a precursor for creating new molecules with significant value

in the pharmaceutical and agrochemical industries. Further investigation into its derivatives is

warranted to explore these applications fully.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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